

Application Notes: Preparation of Activated Sodium Orthovanadate Stock Solution

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Compound of Interest		
Compound Name:	Sodium orthovanadate	
Cat. No.:	B000595	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application

Sodium orthovanadate (Na₃VO₄) is a widely used, potent inhibitor of protein tyrosine phosphatases (PTPs), alkaline phosphatases, and various ATPases.[1][2] It acts as a structural mimic of phosphate and is an essential component of lysis buffers to preserve the phosphorylation state of proteins during cellular extraction and analysis.

In aqueous solutions, vanadate exists in equilibrium between the monomeric form (orthovanadate) and various polymeric forms (e.g., decavanadate).[3] The monomeric form is the active phosphatase inhibitor. At neutral or acidic pH, vanadate polymerizes, resulting in a yellow-orange colored solution with significantly reduced inhibitory activity.[1] This protocol details the critical activation process, which uses heat and pH adjustments to depolymerize vanadate into its colorless, active monomeric state, ensuring maximum efficacy in your experiments.[1]

Summary of Quantitative Data

The following table summarizes the key chemical and experimental parameters for preparing and using a **sodium orthovanadate** stock solution.



Parameter	Value	Reference	
Chemical Properties			
Chemical Formula	Na₃VO₄	[4]	
Molecular Weight (MW)	183.91 g/mol	[4][5]	
CAS Number	13721-39-6	[1][4]	
Appearance	White to off-white solid	[1][6]	
Stock Solution Parameters			
Recommended Concentration	200 mM	[1][4]	
Final pH	10.0	[1][4]	
Appearance (Activated)	Colorless, clear solution	[7]	
Storage Temperature	-20°C or -80°C	[1][4]	
Shelf-Life (Frozen Aliquots)	1 year at -20°C; 2 years at -80°C	[1][4]	
Working Solution Parameters			
Typical Working Concentration	1 mM	[1]	
Recommended Dilution (from 200 mM stock)	1:200		

Experimental Protocol

This protocol describes the preparation of 100 mL of a 200 mM activated **sodium orthovanadate** stock solution.

- 3.1 Materials and Equipment
- Reagents:
 - o Sodium Orthovanadate (Na₃VO₄, MW = 183.91 g/mol)



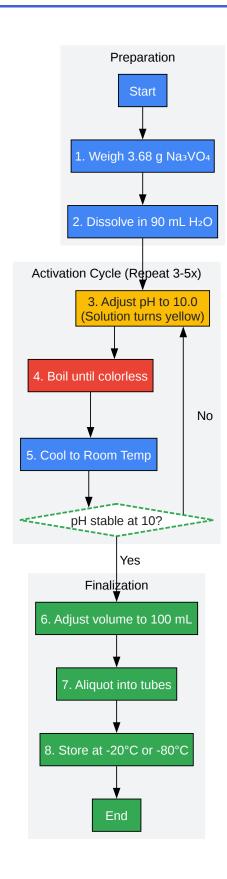
- 1 M Hydrochloric Acid (HCl)
- 1 M Sodium Hydroxide (NaOH)
- Ultrapure (Milli-Q) or deionized water
- Equipment:
 - Analytical balance
 - 100 mL beaker or flask
 - 100 mL graduated cylinder
 - Magnetic stirrer and stir bar
 - Calibrated pH meter
 - Heating source (boiling water bath or microwave oven)
 - Conical tubes for aliquoting
 - Personal Protective Equipment (PPE): lab coat, safety goggles, gloves

3.2 Safety Precautions

- **Sodium orthovanadate** is harmful if swallowed, inhaled, or in contact with skin. Handle with care.
- Always wear appropriate PPE, including gloves, a lab coat, and safety goggles.
- Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[8]
- 3.3 Preparation and Activation Workflow

The following diagram outlines the key steps in the activation protocol.





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Caption: Workflow for preparing activated **sodium orthovanadate** stock solution.



3.4 Step-by-Step Methodology

- Prepare Initial Solution:
 - Weigh 3.68 g of sodium orthovanadate powder and transfer it to a 100 mL beaker containing a magnetic stir bar.[9]
 - Add approximately 90 mL of ultrapure water and stir until the powder is completely dissolved.[9]
- First pH Adjustment:
 - Place the beaker on a magnetic stirrer and immerse the pH probe in the solution.
 - Slowly add 1 M HCl dropwise to adjust the pH to 10.0. As the pH drops, the solution will turn yellow, indicating the formation of polymeric vanadate species.[1][9]
- · Depolymerization by Boiling:
 - Heat the solution to boiling. This can be done in a boiling water bath or carefully in a microwave.[9][10]
 - Continue boiling until the yellow color disappears and the solution becomes completely colorless.[1][11] This typically takes a few minutes.
- Cooling and pH Stabilization:
 - Remove the solution from the heat and allow it to cool to room temperature.
 - Once cooled, measure the pH again. It will likely have risen above 10.0.
 - Readjust the pH back down to 10.0 with 1 M HCl.
- Repeat Activation Cycle:
 - Repeat the boiling (Step 3) and cooling/pH adjustment (Step 4) cycle.



- This cycle should be repeated 3 to 5 times, or until the pH stabilizes at 10.0 after cooling and the solution remains colorless when HCl is added.[9][11] This ensures complete depolymerization.
- Final Volume Adjustment and Storage:
 - Once the solution is stable, transfer it to a 100 mL graduated cylinder and add ultrapure water to a final volume of 100 mL.
 - Dispense the activated stock solution into small, single-use aliquots (e.g., 1 mL) in microcentrifuge tubes.[1]
 - Store the aliquots at -20°C for up to one year or at -80°C for long-term storage (up to two years).[1][4]

3.5 Using the Activated Stock Solution

- For Cell Lysates: The 200 mM stock solution is typically added to lysis buffer to a final working concentration of 1 mM (a 1:200 dilution).[7]
- For Cell Culture: If adding to cell culture media, the stock solution must first be sterilized by passing it through a 0.22 μm syringe filter.[1]
- Upon Thawing: After thawing a frozen aliquot, vortex the tube to ensure any crystals that may have formed are fully redissolved.[7]

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